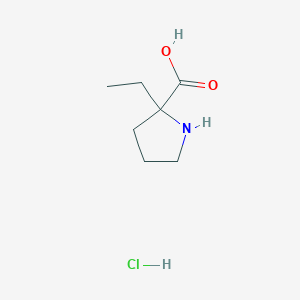
2-Ethylproline hydrochloride
Descripción general
Descripción
2-Ethylproline hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Ethylproline hydrochloride consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
2-Ethylproline hydrochloride is a solid substance . It has a molecular weight of 179.65 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Ethylproline hydrochloride has been utilized in the synthesis and characterization of various compounds. For instance, it has played a role in the synthesis of ethyl-substituted poly(L-prolines), providing insights into the effects of substituents on helical conformations and mutarotation in poly(L-prolines) (Yang, Overberger, & Venkatachalam, 1983). Another study involved the synthesis of a metabolite of aprophen, showcasing 2-Ethylproline hydrochloride's relevance in producing compounds with significant antimuscarinic activities (Brown et al., 1993).
Deprotonation in Chemical Reactions
In chemical reactions, 2-Ethylproline hydrochloride has been used for the deprotonation of hydrochloride salts of ethyl and methyl esters of amino acids and peptides. This process is key in isolating free amino acid esters and peptide esters in good yield and purity, demonstrating its application in refining chemical synthesis processes (Ananda & Babu, 2001).
Role in Aging and Life-Span Studies
2-Ethylproline hydrochloride has also been explored in gerontology, particularly as a geroprotector. Studies have shown that it can increase the life-span of certain mouse models, providing valuable data for aging research (Emanuel & Obukhova, 1978).
Application in Corrosion Science
In the field of corrosion science, derivatives of 2-Ethylproline hydrochloride have been investigated as corrosion inhibitors. This application is crucial in protecting metals like steel from corrosive environments, demonstrating the compound's utility in industrial applications (Zhang et al., 2015).
Drug Delivery and Controlled Release Systems
The compound has been instrumental in the development of drug delivery systems. For example, it has been used in the synthesis and characterization of hydrogels for controlled drug release under specific conditions, indicating its potential in pharmaceutical applications (Şenol & Akyol, 2018).
Learning and Memory Enhancement Studies
Research has also explored the effects of 2-Ethylproline hydrochloride derivatives on learning and memory in animal models. Such studies contribute to understanding the neurological impacts of chemical compounds and their potential therapeutic applications (Jiang, 2006).
Mecanismo De Acción
Biochemical Pathways
Drugs can affect various biochemical pathways, leading to different physiological effects. For instance, proline, a related compound, is involved in protein synthesis and cellular regulation by redox mechanisms .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Safety and Hazards
While specific safety data for 2-Ethylproline hydrochloride is not available, it’s important to handle all chemical substances with care. For instance, hydrochloric acid, a related compound, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylproline hydrochloride | |
CAS RN |
1332530-89-8 | |
| Record name | Proline, 2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)


![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)




![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)